![molecular formula C18H26N2O4 B2995166 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 940455-60-7](/img/structure/B2995166.png)
5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid is a chemical compound with the molecular formula C18H26N2O4 . It has a molecular weight of 334.41 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)14-8-10-15(11-9-14)19-16(21)6-5-7-17(22)23/h8-11H,3-7,12-13H2,1-2H3,(H,19,21)(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.41 and a molecular formula of C18H26N2O4 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Applications De Recherche Scientifique
Pharmacological Tool and Antagonist Properties
Derivatives of 5-(dipentylamino)-5-oxo-pentanoic acid represent a new class of cholecystokinin (CCK) antagonists, exemplified by lorglumide. This compound exhibits significant affinity for pancreatic CCK receptors, demonstrating competitive, specific, and potent antagonist properties across various biological systems. In vivo, lorglumide effectively antagonizes the contraction of the gall bladder and mitigates the satiety effect induced by CCK, showcasing its potential for therapeutic applications in conditions involving CCK (Makovec et al., 1987).
Crystal Engineering and Supramolecular Synthons
The interaction between anilic acids and dipyridyl compounds through a novel supramolecular synthon has been explored for crystal engineering purposes. The creation of complexes with unique hydrogen bonding patterns and stacking arrangements opens avenues for the development of new materials and understanding molecular interactions at the crystalline level (Zaman et al., 2001).
Isotopic Enrichment for Biologically Active Porphyrins
A synthetic scheme for the preparation of isotopomers of 5-amino-4-oxopentanoic acid (5-aminolevulinic acid), a precursor in the biosynthesis of biologically active porphyrins, has been described. This methodology facilitates the generation of isotopically enriched compounds, crucial for research in photosynthesis, oxygen transport, and electron transport, highlighting the versatility of 5-oxopentanoic acid derivatives in biochemical studies (Shrestha‐Dawadi & Lugtenburg, 2003).
Key Pharmaceutical Intermediates
The optimized synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a key intermediate for the production of new generation narcotic analgesics, demonstrates the utility of 4-oxopentanoic acid derivatives in the development of pharmacologically active compounds. This work underscores the role of these derivatives in streamlining the synthesis of complex pharmaceuticals (Kiricojevic et al., 2002).
Inhibition of Human Carbonic Anhydrase Isoenzymes
The synthesis and evaluation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have revealed their significant inhibitory activity against human carbonic anhydrase I and II isoenzymes. These findings contribute to the understanding of enzyme inhibition and the development of novel therapeutic agents targeting carbonic anhydrase (Oktay et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
5-[4-(dipropylcarbamoyl)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)14-8-10-15(11-9-14)19-16(21)6-5-7-17(22)23/h8-11H,3-7,12-13H2,1-2H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSHPRZKTQFMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

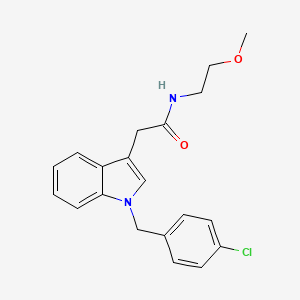
![4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2995086.png)
![(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide](/img/structure/B2995088.png)
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)
![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2995094.png)
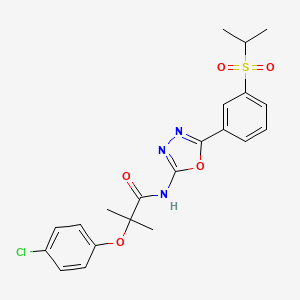
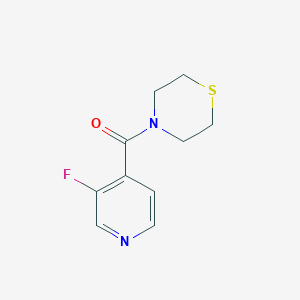
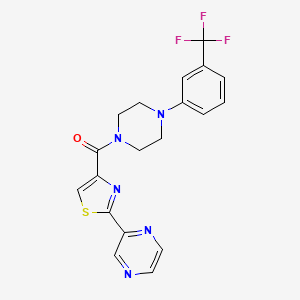
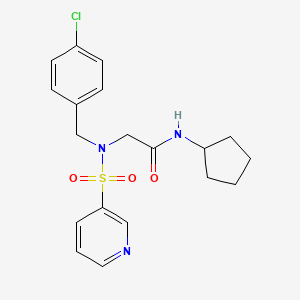
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)
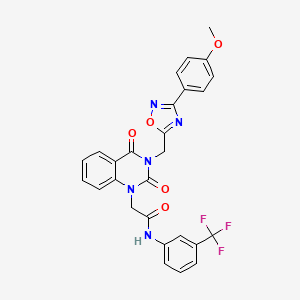
![(2Z)-6-chloro-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2995105.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)